molecular formula C18H21NO3 B269360 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

Cat. No. B269360
M. Wt: 299.4 g/mol
InChI Key: PQMJAUAXXCXVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide, also known as EEMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide is not fully understood. However, it has been suggested that 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide exerts its anti-inflammatory and analgesic effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in the inflammatory response. 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and repair. Furthermore, 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to increase the expression of heat shock proteins (HSPs), which play a protective role against cellular stress.

Advantages and Limitations for Lab Experiments

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent anti-inflammatory and analgesic effects in vitro and in vivo. However, 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been thoroughly investigated.

Future Directions

There are several future directions for research on 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide. One potential area of research is the development of more potent and selective 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide analogs that exhibit improved therapeutic properties. Another area of research is the investigation of the potential side effects and toxicity of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide and its potential applications in the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Conclusion
In conclusion, 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties, and its mechanism of action is thought to involve the inhibition of NF-κB activation and the activation of the AMPK pathway. Further research is needed to fully understand the potential of 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide as a therapeutic agent and to develop more potent and selective analogs.

Synthesis Methods

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzoic acid and 2-(2-ethoxyethoxy)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out under reflux conditions in a suitable solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then purified using chromatography techniques.

Scientific Research Applications

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response.

properties

Product Name

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2-ethoxyethoxy)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-3-21-12-13-22-17-7-5-4-6-16(17)18(20)19-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,19,20)

InChI Key

PQMJAUAXXCXVNL-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C

Origin of Product

United States

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